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molecular formula C12H18N4O2 B8628693 N1-(1-Methyl-piperidin-4-yl)-4-nitro-benzene-1,2-diamine

N1-(1-Methyl-piperidin-4-yl)-4-nitro-benzene-1,2-diamine

Cat. No. B8628693
M. Wt: 250.30 g/mol
InChI Key: CIIMYGOPTFSXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919510B2

Procedure details

(2,4-Dinitro-phenyl)-(1-methyl-piperidin-4-yl)-amine 51 (1.50 g, 5.352 mmol) was dissolved in anhydrous EtOH (20 mL) in a 2 neck 250 mL argon purged flask. The reaction vessel was fitted with a condenser and dropping funnel and heated in an oil bath to 65° C. H2O (20 mL), EtOH (40 mL) and aqueous (NH4)2S (50 wt %, 2.55 g, 18.73 mmol) were charged to the dropping funnel and added to the hot reaction mixture dropwise over 30 minutes. The reaction was heated at 75° C. for 2 hours then cooled to room temperature overnight. Mixture was acidified by the addition of aqueous 4M HCl to adjust pH to 2. The reaction mixture was filtered to remove any insoluble material and the filtrate was concentrated under reduced pressure to remove EtOH. The resulting aqueous solution was basified by the addition of aqueous 2M ammonium hydroxide solution to adjust pH to 10. The aqueous solution was diluted with dichloromethane and transferred to a separatory funnel and the organic layer collected. The aqueous layer was further extracted with dichloromethane and the combined organic layers were washed with H2O, brine, and dried over magnesium sulphate, filtered and concentrated to afford a dark red oil. The product was purified using silica gel dry column chromatography with a solvent system of 5% 2M NH3 in methanol/95% dichloromethane to afford an orange solid 52 N1-(1-Methyl-piperidin-4-yl)-4-nitro-benzene-1,2-diamine Yield: 0.342 grams (25.5%). 1H NMR (DMSO) δ: 1.42-1.55 (m, 2H), 1.89-1.93 (m, 2H), 1.97-2.05 (m, 2H), 2.17 (s, 3H), 2.70-2.81 (m, 2H), 3.30-3.42 (m, 1H), 5.20 (br s, 2H), 5.63 (br d, 1H, J=7.4), 6.53 (d, 1H, J=9.0), 7.39 (d, 1H, J=2.9), 7.49 (dd, 1H, J=8.9, 2.7); MS (ESI): 251 (MH+, 100%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S
Quantity
2.55 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[NH:13][CH:14]1[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH2:15]1)([O-])=O.O.Cl>CCO>[CH3:20][N:17]1[CH2:18][CH2:19][CH:14]([NH:13][C:5]2[C:4]([NH2:1])=[CH:9][C:8]([N+:10]([O-:12])=[O:11])=[CH:7][CH:6]=2)[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])NC1CCN(CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
(NH4)2S
Quantity
2.55 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was fitted with a condenser
ADDITION
Type
ADDITION
Details
added to the hot reaction mixture dropwise over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 75° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove any insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove EtOH
ADDITION
Type
ADDITION
Details
The resulting aqueous solution was basified by the addition of aqueous 2M ammonium hydroxide solution
ADDITION
Type
ADDITION
Details
The aqueous solution was diluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the organic layer collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with dichloromethane
WASH
Type
WASH
Details
the combined organic layers were washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a dark red oil
CUSTOM
Type
CUSTOM
Details
The product was purified
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry column chromatography with a solvent system of 5% 2M NH3 in methanol/95% dichloromethane

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1CCC(CC1)NC=1C(=CC(=CC1)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 0.342 g
YIELD: PERCENTYIELD 25.5%
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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